molecular formula C18H18N2O3 B4888261 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE

3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE

Cat. No.: B4888261
M. Wt: 310.3 g/mol
InChI Key: KBCFFMDJDDBDJN-UHFFFAOYSA-N
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Description

3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine ring substituted with a methoxyphenylmethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 3-(4-amino-phenyl)-pyrrolidine-2,5-dione

Uniqueness

3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenylmethylamino group and a phenyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFFMDJDDBDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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